molecular formula C21H16Cl2N2O2 B6134369 N-(4-benzamido-3-methylphenyl)-3,4-dichlorobenzamide

N-(4-benzamido-3-methylphenyl)-3,4-dichlorobenzamide

Cat. No.: B6134369
M. Wt: 399.3 g/mol
InChI Key: AEONSOKMLJLKDF-UHFFFAOYSA-N
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Description

N-(4-benzamido-3-methylphenyl)-3,4-dichlorobenzamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamido-3-methylphenyl)-3,4-dichlorobenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-amino-3-methylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine. This reaction forms the benzamido intermediate.

    Coupling with 3,4-dichlorobenzoyl Chloride: The benzamido intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base like triethylamine. This step results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamido-3-methylphenyl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(4-benzamido-3-methylphenyl)-3,4-dichlorobenzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-benzamido-3-methylphenyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-benzamido-3-methylphenyl)-1,3-benzodioxole-5-carboxamide: This compound shares a similar benzamido structure but differs in the substituents on the benzene ring.

    N-(4-benzamido-3-methylphenyl)-4-fluorobenzamide: This compound has a fluorine atom instead of chlorine atoms on the benzene ring.

Uniqueness

N-(4-benzamido-3-methylphenyl)-3,4-dichlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro substitution makes it particularly interesting for studies involving halogenated compounds.

Properties

IUPAC Name

N-(4-benzamido-3-methylphenyl)-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O2/c1-13-11-16(24-21(27)15-7-9-17(22)18(23)12-15)8-10-19(13)25-20(26)14-5-3-2-4-6-14/h2-12H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEONSOKMLJLKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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